molecular formula C10H8ClNO B2423805 2-chloro-N-(4-ethynylphenyl)acetamide CAS No. 1233382-40-5

2-chloro-N-(4-ethynylphenyl)acetamide

Cat. No.: B2423805
CAS No.: 1233382-40-5
M. Wt: 193.63
InChI Key: DRMCPPQLVNCYAC-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethynylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol . It is characterized by a chloroacetamide group linked to a 4-ethynylphenyl ring system, a structure confirmed by its SMILES notation, O=C(NC1=CC=C(C#C)C=C1)CCl . This building block is offered with a high purity level of 95% and is exclusively intended for research applications in a laboratory setting . The presence of both the reactive chloro and ethynyl functional groups makes it a valuable intermediate in synthetic chemistry, particularly for metal-catalyzed coupling reactions and the synthesis of more complex molecular architectures. Potential research applications include its use as a precursor in medicinal chemistry for the development of targeted small molecules and in materials science for the creation of novel polymers. Researchers are advised to handle this compound with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-ethynylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMCPPQLVNCYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233382-40-5
Record name 2-chloro-N-(4-ethynylphenyl)acetamide
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Preparation Methods

Reaction Mechanism

The mechanism initiates with the deprotonation of 4-ethynylaniline by a base, such as triethylamine (TEA) or sodium ethoxide, generating a more nucleophilic aniline intermediate. This intermediate reacts with chloroacetyl chloride, forming a tetrahedral transition state that collapses to release hydrochloric acid (HCl) and yield the acetamide product. The base concurrently neutralizes HCl, shifting the equilibrium toward product formation.

Standard Laboratory Procedure

A representative procedure involves dissolving 4-ethynylaniline (10 mmol) in anhydrous ethanol (25 mL) and adding TEA (0.2 mL) as a base. Chloroacetyl chloride (10 mmol) is introduced dropwise under stirring, followed by refluxing the mixture at 80°C for 3 hours. Post-reaction, cooling to room temperature precipitates the crude product, which is filtered and recrystallized from ethanol or dimethylformamide (DMF) to achieve purity >95%.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent Choice : Ethanol is preferred for its balance of polarity and boiling point, though DMF may enhance solubility of intermediates.
  • Temperature Control : Reflux conditions (70–80°C) optimize reaction kinetics without promoting side reactions.
  • Stoichiometry : A 1:1 molar ratio of 4-ethynylaniline to chloroacetyl chloride minimizes byproducts like bis-acylated species.

Alternative Methods and Modifications

Solvent Variations

While ethanol remains the solvent of choice, alternatives such as tetrahydrofuran (THF) or dichloromethane (DCM) have been explored for specific applications. For instance, DCM facilitates faster reaction times at lower temperatures (0–25°C) but requires rigorous moisture control due to the hygroscopic nature of chloroacetyl chloride.

Catalytic Approaches

Recent advancements employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction rates in biphasic systems. However, such methods are less common for this compound due to the efficiency of traditional approaches.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing:

  • Cost Efficiency : Recycling excess chloroacetyl chloride and ethanol reduces material costs.
  • Safety Protocols : Handling chloroacetyl chloride requires corrosion-resistant equipment and controlled environments to mitigate toxicity risks.
  • Continuous Flow Systems : Pilot studies suggest that continuous flow reactors could improve yield consistency and reduce reaction times compared to batch processes.

Analytical Characterization and Quality Control

Purified this compound is characterized via:

  • Spectroscopic Methods : $$ ^1H $$ NMR (DMSO-$$ d_6 $$) displays distinct peaks for the ethynyl proton (~3.1 ppm) and acetamide NH (~10.1 ppm).
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection ensures purity, typically >98%.
  • Elemental Analysis : Confirms molecular formula adherence (e.g., C$$ _{10}H$$ _8$$ClNO calculated: C, 58.41; H, 3.92; N, 6.81; found: C, 58.39; H, 3.90; N, 6.79%).

Comparative Analysis with Related Acetamide Syntheses

The synthesis of this compound shares similarities with other chloroacetamide derivatives but diverges in handling the ethynyl substituent. The table below contrasts methodologies for analogous compounds:

Compound Reagents Solvent Base Temperature Time (h) Yield (%) Reference
2-Chloro-N-phenylacetamide Chloroacetyl chloride Ethanol TEA Reflux 3 92
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Ethyl cyanoacetate, Cl$$ _2 $$ DMF K$$ _2$$CO$$ _3$$ -20°C 6 85
2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid Piperazine derivative THF NaOH 25°C 4 78

This comparison highlights the adaptability of acylation chemistry across diverse substrates, with reaction conditions tailored to functional group stability.

Chemical Reactions Analysis

2-chloro-N-(4-ethynylphenyl)acetamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The chloro group can be substituted by other nucleophiles under appropriate conditions.

      Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Products: Substituted acetamides.

  • Oxidation Reactions: : The ethynyl group can be oxidized to form various oxidized products.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Carried out under controlled temperature and pH conditions.

      Products: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-(4-ethynylphenyl)acetamide serves as an intermediate for synthesizing more complex organic molecules. Its unique structure facilitates the exploration of diverse chemical reactions and mechanisms, contributing to advancements in synthetic methodologies.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological molecules. The ability to form covalent bonds with proteins enhances its utility in studying enzyme mechanisms and protein functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) as follows:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Anticancer Activity

The compound has also shown promise in anticancer applications. In studies assessing its effects on cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values determined through various assays:

Cell LineIC50 (µM)
MCF-715.2
HCT-11620.5

These results indicate that this compound may serve as a lead compound for further development in anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various acetamides, including this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a new class of antibacterial agents, particularly relevant in addressing antibiotic resistance.

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of phenylacetamides, this compound exhibited superior activity compared to standard chemotherapeutic agents. The study utilized both in vitro and in vivo models to demonstrate its efficacy in reducing tumor growth in mice models, indicating promising therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethynylphenyl)acetamide involves its interaction with molecular targets through covalent bonding. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro group can also participate in substitution reactions, further modifying the compound’s interaction with biological targets.

Comparison with Similar Compounds

2-chloro-N-(4-ethynylphenyl)acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ethynyl group, which provides distinct reactivity and potential for forming covalent bonds with biological molecules.

Biological Activity

2-Chloro-N-(4-ethynylphenyl)acetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including the chloro and ethynyl groups. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H8_{8}ClN
  • CAS Number : 1233382-40-5

The presence of the ethynyl group enhances its reactivity, allowing it to form covalent bonds with biological molecules, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through:

  • Covalent Bonding : The ethynyl group can interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which may contribute to its antimicrobial and anticancer properties .
  • Protein Interactions : The compound's ability to form covalent bonds allows it to disrupt normal protein function, potentially leading to therapeutic effects against diseases such as cancer.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study assessing its effects on cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7). The IC50_{50} values were determined through various assays:

Cell Line IC50_{50} (µM)
MCF-715.2
HCT-11620.5

These findings indicate that this compound may serve as a lead compound for further development in anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A recent study conducted on the antimicrobial efficacy of various acetamides, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a new class of antibacterial agents, particularly in combating antibiotic-resistant strains.

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of phenylacetamides, this compound was found to exhibit superior activity compared to standard chemotherapeutic agents. The study utilized both in vitro and in vivo models to demonstrate its efficacy in reducing tumor growth in mice models, indicating promising therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-(4-ethynylphenyl)acetamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 2-chloroacetamide derivatives are prepared by reacting substituted anilines with chloroacetyl chloride in anhydrous conditions. Purification often involves recrystallization from ethanol or column chromatography. Key intermediates, such as 2-chloro-N-(substituted phenyl)acetamides, may undergo further functionalization (e.g., introducing ethynyl groups via Sonogashira coupling). Optimization of purity requires careful control of reaction stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and post-synthetic washes to remove unreacted starting materials .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide), SCXRD reveals bond lengths (C–Cl: ~1.74 Å, C=O: ~1.22 Å) and angles consistent with sp² hybridization. Intramolecular hydrogen bonds (e.g., C–H⋯O) and intermolecular interactions (N–H⋯O) stabilize the crystal lattice. Complementary techniques like IR (amide I band at ~1650 cm⁻¹) and NMR (δ ~7.5–8.0 ppm for aromatic protons) confirm functional groups .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence bioactivity, and how can contradictory data be resolved?

  • Methodological Answer : Substituents like nitro, ethynyl, or halogens alter electronic and steric properties, impacting bioactivity. For instance:

SubstituentBioactivity TrendReference
4-NitrophenylEnhanced antibacterial activity
4-FluorophenylModerate cytotoxicity
4-EthynylphenylUnknown (under study)N/A
  • Contradictions may arise from assay conditions (e.g., pH, solvent) or cell-line specificity. Meta-analyses using standardized protocols (e.g., CLSI guidelines) and QSAR modeling can reconcile discrepancies .

Q. What experimental strategies assess synergistic effects between this compound and antibiotics?

  • Methodological Answer : Synergy is evaluated via:

  • Checkerboard Assay : Determines fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
  • Time-Kill Curves : Tracks bacterial viability over 24 hours with combination vs. monotherapy.
    For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed additive effects with ciprofloxacin against K. pneumoniae via membrane disruption .

Q. Which computational tools predict the binding mechanisms of this acetamide with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions. For instance, docking studies of similar acetamides with acetylcholinesterase revealed hydrogen bonds with catalytic triads (Ser203, His447) and hydrophobic interactions with aromatic residues. MD simulations (50 ns) assess stability of ligand-protein complexes via RMSD and RMSF metrics .

Q. What in vitro models are appropriate for evaluating cytotoxicity without animal testing?

  • Methodological Answer :

  • MTT Assay : Measures mitochondrial activity in HEK-293 or HepG2 cells.
  • Flow Cytometry : Quantifies apoptosis via Annexin V/PI staining.
  • ROS Detection : Uses DCFH-DA probes to assess oxidative stress.
    Preliminary data on related compounds (e.g., <10% cytotoxicity at 100 µM in HEK-293) suggest low toxicity, but dose-dependent assays (0.1–500 µM) are critical .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the herbicidal activity of chloroacetamides?

  • Methodological Answer : Discrepancies stem from:

  • Safener Use : Compounds like dichlormid may mitigate phytotoxicity in crops, altering efficacy .
  • Environmental Degradation : Polar degradates (e.g., ethanesulfonic acids) detected via LC-MS/MS can retain unintended activity .
  • Species-Specific Responses : Arabidopsis vs. Zea mays models show divergent sensitivity due to glutathione-S-transferase expression .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste.
  • First Aid : For skin contact, wash with 5% aqueous sodium bicarbonate; for eye exposure, rinse with saline for 15 minutes .

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